molecular formula C18H17ClN2O3 B2955380 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butane-1,4-dione CAS No. 1903304-28-8

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butane-1,4-dione

Cat. No.: B2955380
CAS No.: 1903304-28-8
M. Wt: 344.8
InChI Key: VBRIELNUPKLJDW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

In scientific research, the synthesis of complex organic molecules often involves intricate processes that can lead to various products, including compounds with potential pharmaceutical applications. A study highlights the use of N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as an efficient dehydrating agent for in situ generation of ketenes from carboxylic acids. These ketenes undergo cycloaddition reactions to afford pyrimidinones, azetidones, and pyridones, demonstrating the versatility of synthesis methods in producing compounds with a variety of structural motifs (Singh, Mahajan, Prajapati, & Sandhu, 1991).

Antimicrobial Screening

The exploration of novel chemotherapeutic agents is a significant area of research, with many studies focusing on the synthesis of compounds that exhibit antimicrobial properties. One such study involves the synthesis of azaimidoxy compounds , including derivatives that have been screened for their antimicrobial activities. This research suggests the potential for these compounds to be used as chemotherapeutic agents, highlighting the importance of synthetic chemistry in developing new treatments for bacterial and fungal infections (Jain, Nagda, & Talesara, 2006).

Tautomeric and Acid-Base Properties

Investigating the structural and chemical properties of compounds is essential for understanding their reactivity and potential applications. A study on azoderivatives of benzoylacetone revealed insights into their tautomeric and acid-base properties. The research employed various spectroscopic techniques and potentiometry, contributing to a deeper understanding of the chemical behavior of these compounds in different environments (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, & Pombeiro, 2011).

Coordination Chemistry

The study of coordination compounds involves examining how organic molecules interact with metal ions, which is crucial for the development of materials and catalysts. Research into rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives provides valuable insights into the reactivity and potential applications of these complexes in materials science and catalysis (Habarurema, Gerber, Mukabagorora, Hosten, Ndayambaje, & Betz, 2019).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-pyridin-3-yloxyazetidin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-5-3-13(4-6-14)17(22)7-8-18(23)21-11-16(12-21)24-15-2-1-9-20-10-15/h1-6,9-10,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRIELNUPKLJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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